molecular formula C11H17NOS B14253168 N-tert-Butyl-4-methylbenzene-1-sulfinamide CAS No. 169330-84-1

N-tert-Butyl-4-methylbenzene-1-sulfinamide

Katalognummer: B14253168
CAS-Nummer: 169330-84-1
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: HEMOQAGOYCCAPF-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-4-methylbenzene-1-sulfinamide is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a sulfinamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and an oxygen atom. The presence of the tert-butyl and methyl groups further enhances its chemical stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-Butyl-4-methylbenzene-1-sulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine in the presence of an oxidizing agent, leading to the formation of the sulfinamide bond . The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for the efficient production of the compound while minimizing waste and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-4-methylbenzene-1-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfenamides, and various substituted derivatives of this compound .

Wirkmechanismus

The mechanism of action of N-tert-Butyl-4-methylbenzene-1-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The sulfinamide group can coordinate with various substrates, facilitating their transformation into desired products with high enantioselectivity. This coordination is achieved through interactions with molecular targets and pathways involved in the reaction process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-tert-Butyl-4-methylbenzene-1-sulfinamide stands out due to its unique combination of tert-butyl and methyl groups, which enhance its stability and reactivity. This makes it a valuable compound in various synthetic applications, particularly in asymmetric synthesis and the development of new materials .

Eigenschaften

CAS-Nummer

169330-84-1

Molekularformel

C11H17NOS

Molekulargewicht

211.33 g/mol

IUPAC-Name

(S)-N-tert-butyl-4-methylbenzenesulfinamide

InChI

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)14(13)12-11(2,3)4/h5-8,12H,1-4H3/t14-/m0/s1

InChI-Schlüssel

HEMOQAGOYCCAPF-AWEZNQCLSA-N

Isomerische SMILES

CC1=CC=C(C=C1)[S@](=O)NC(C)(C)C

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.